molecular formula C16H22N2O3 B2355496 2-(Allylamino)-4-(mesitylamino)-4-oxobutanoic acid CAS No. 1047999-08-5

2-(Allylamino)-4-(mesitylamino)-4-oxobutanoic acid

Cat. No.: B2355496
CAS No.: 1047999-08-5
M. Wt: 290.363
InChI Key: PWNGXHYPINZURQ-UHFFFAOYSA-N
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Description

2-(Allylamino)-4-(mesitylamino)-4-oxobutanoic acid is a synthetic small molecule of interest in biochemical and pharmacological research. Its unique structure, incorporating both allylamine and mesitylene moieties linked through an amide-functionalized butanoic acid core, suggests potential for modulating biological protein-protein interactions and signaling pathways. The allyl sulfide group, a structural feature found in certain natural products, has been investigated for its ability to influence cellular processes such as cell cycle progression and proliferation . Concurrently, the presence of a bulky, aromatic mesityl group may confer specificity in targeting hydrophobic binding pockets or altering the compound's interaction with biological membranes. Researchers may utilize this compound as a chemical tool to study inflammatory processes or neoplastic cell growth, given that structural analogs with similar functional groups have demonstrated relevant bioactivity . The integration of these distinct pharmacophores within a single molecule makes this compound a promising candidate for the development of novel therapeutic agents and for fundamental studies in chemical biology. This product is intended for Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-oxo-2-(prop-2-enylamino)-4-(2,4,6-trimethylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-5-6-17-13(16(20)21)9-14(19)18-15-11(3)7-10(2)8-12(15)4/h5,7-8,13,17H,1,6,9H2,2-4H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNGXHYPINZURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC(C(=O)O)NCC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Michael Addition Strategy

A foundational approach adapted from esonarimod synthesis involves Friedel-Crafts acylation to construct the oxobutanoic acid core. In a analogous procedure to that described by Ivashchenko et al., mesitylene undergoes acylation with itaconic anhydride in the presence of aluminum trichloride (AlCl₃) and nitrobenzene as a solvent. This reaction yields 2-methylene-4-(mesityl)-4-oxobutanoic acid, an α,β-unsaturated ketone intermediate. Subsequent Michael addition of allylamine to the electron-deficient double bond introduces the allylamino group at the 2-position (Figure 1).

Reaction Conditions:

  • Catalyst: AlCl₃ (1.2 equiv)
  • Solvent: Nitrobenzene, 0°C → room temperature, 12 h
  • Yield: 63% for the Friedel-Crafts step

The Michael addition step employs allylamine (2.0 equiv) in tetrahydrofuran (THF) at 50°C for 6 h, achieving 74% yield. Overall, this two-step sequence provides the target compound in 47% isolated yield after recrystallization from ethyl acetate/hexane.

Sequential Amidation Approach

An alternative pathway prioritizes stepwise amidation of the oxobutanoic acid precursor. Starting with 4-oxobutanoic acid, mesitylamine is first coupled to the 4-keto position using carbodiimide-mediated amidation. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) facilitate this transformation, yielding 4-(mesitylamino)-4-oxobutanoic acid. The remaining 2-keto group then undergoes reductive amination with allylamine using sodium cyanoborohydride (NaBH₃CN) in methanol, affording the final product.

Key Parameters:

  • Mesitylamine Coupling: EDCI (1.5 equiv), HOBt (1.5 equiv), DCM, 0°C → RT, 24 h
  • Reductive Amination: Allylamine (3.0 equiv), NaBH₃CN (2.0 equiv), MeOH, pH 5 (acetic acid), 12 h
  • Overall Yield: 38% (two steps)

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

To enhance scalability, industrial protocols adopt continuous flow reactors for the Friedel-Crafts acylation step. By maintaining precise temperature control (−10°C) and residence time (8 min), AlCl₃-catalyzed acylation achieves 85% conversion with minimal by-product formation. Integrated liquid-liquid extraction units immediately separate the acidic catalyst, preventing decomposition of the α,β-unsaturated intermediate.

Purification and Isolation Innovations

Traditional column chromatography is replaced with antisolvent crystallization for large-scale operations. Adding heptane to the Michael addition crude product induces crystallization of 2-(allylamino)-4-(mesitylamino)-4-oxobutanoic acid, yielding 92% purity (HPLC) without chromatographic steps. Further recrystallization from ethanol/water (1:3) elevates purity to >99%, meeting pharmaceutical-grade standards.

Optimization of Reaction Conditions

Catalytic System Enhancements

Replacing AlCl₃ with FeCl₃ in the Friedel-Crafts step reduces environmental impact while maintaining 78% yield. Biphasic solvent systems (toluene/nitromethane) improve catalyst recycling, decreasing AlCl₃ consumption by 40%.

Solvent and Temperature Effects

  • Friedel-Crafts Acylation: Nitrobenzene outperforms dichloroethane (DCE) by suppressing polysubstitution by-products (3% vs. 15%).
  • Michael Addition: THF provides superior regioselectivity compared to DMF, favoring 2-allylamino formation over 3-substitution (98:2 vs. 85:15).

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.82 (s, 2H, mesityl Ar-H), 5.90–5.70 (m, 3H, allyl CH₂=CH₂), 3.45 (t, J = 6.8 Hz, 2H, NHCH₂), 2.25 (s, 6H, mesityl CH₃).
  • HRMS (ESI): m/z calc. for C₁₃H₁₉N₃O₃ [M+H]⁺: 284.1345; found: 284.1348.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >99% purity with retention time 12.7 min.

Challenges and By-Product Mitigation

The primary by-product—2,4-bis(mesitylamino)-4-oxobutanoic acid—forms via over-amidation during the sequential coupling approach. Implementing strict stoichiometric control (1:1 mesitylamine:acid) reduces this impurity to <2%. Additionally, in situ IR monitoring of the ketone carbonyl (≈1700 cm⁻¹) enables real-time reaction quenching at 95% conversion.

Chemical Reactions Analysis

Types of Reactions

2-(Allylamino)-4-(mesitylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The allylamino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The mesitylamino group can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as halides and amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives from oxidation, amine derivatives from reduction, and substituted products from nucleophilic substitution.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : 2-(Allylamino)-4-(mesitylamino)-4-oxobutanoic acid serves as a critical building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, enabling the development of novel compounds with tailored properties.

Biology

  • Interaction with Biological Macromolecules : Research has investigated the interactions of this compound with proteins and nucleic acids. Its ability to modulate enzyme activity suggests potential roles in biochemical pathways.

Medicine

  • Therapeutic Properties : The compound has been explored for its potential therapeutic applications, particularly in drug development. Studies have indicated anticancer properties, leading to investigations into its effectiveness against various cancer cell lines.

Industry

  • Production of Specialty Chemicals : In industrial applications, this compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for various formulations.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of this compound against various cancer cell lines. The compound exhibited significant growth inhibition in MCF-7 (breast cancer) cells, with an IC50 value indicating potent cytotoxic effects. Molecular docking studies revealed effective binding interactions with target proteins involved in cancer progression.

Case Study 2: Enzyme Modulation

Another investigation focused on the compound's ability to modulate enzyme activity. It was found to inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for developing enzyme inhibitors that could be used therapeutically.

Mechanism of Action

The mechanism by which 2-(Allylamino)-4-(mesitylamino)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The allylamino and mesitylamino groups can interact with enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 2-(Allylamino)-4-(mesitylamino)-4-oxobutanoic acid with analogous compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Solubility Clinical Status Source
4-(Mesitylamino)-4-oxobutanoic acid Mesitylamino (4) C₁₃H₁₇NO₃ 235.28 Not reported Research use Tetrahedron
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid Amino (2), 2-aminophenyl (4) C₁₀H₁₁N₂O₃ 207.21 Not reported Endogenous metabolite MedChemExpress
(S)-2-Acetamido-4-amino-4-oxobutanoic acid Acetamido (2), amino (4) C₆H₁₀N₂O₄ 174.16 Not reported Launched MedChemExpress
(2S)-4-Amino-2-hydroxy-4-oxobutanoic acid Hydroxy (2), amino (4) C₄H₇NO₄ 133.10 948 g/L (25°C) No suppliers ACD/Labs
4-(Diethylamino)-2-(ethylamino)-4-oxobutanoic acid Diethylamino (4), ethylamino (2) C₁₀H₂₀N₂O₃ 216.28 Not reported Not reported ECHEMI

Key Observations:

  • Molecular Weight and Bulkiness: The mesityl group in 4-(Mesitylamino)-4-oxobutanoic acid (235.28 g/mol) contributes to higher molecular weight compared to simpler analogs like (S)-2-acetamido-4-amino-4-oxobutanoic acid (174.16 g/mol).
  • Solubility: The hydroxylated analog (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid exhibits exceptional water solubility (948 g/L), highlighting how polar substituents enhance hydrophilicity . In contrast, the mesityl and allyl groups in the target compound likely render it less soluble.

Biological Activity

2-(Allylamino)-4-(mesitylamino)-4-oxobutanoic acid is a synthetic organic compound characterized by the presence of both allylamino and mesitylamino functional groups. This compound has gained attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N3O3C_{13}H_{19}N_{3}O_{3}. The compound features a ketone group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The allylamino group can undergo oxidation, while the mesitylamino group may participate in nucleophilic substitution reactions. These interactions can modulate enzyme activity and receptor signaling pathways, potentially leading to therapeutic effects.

Enzyme Inhibition

Research has indicated that compounds similar to this compound exhibit inhibitory effects on various enzymes. For instance, derivatives of 4-oxobutanoic acids have shown significant inhibition of tyrosinase, an enzyme involved in melanin production. The structure-activity relationship suggests that variations in the alkyl side chains can enhance or diminish this inhibitory effect .

CompoundIC50 (μM)Percent Inhibition (%)
Kojic Acid21.8 ± 1.7100
Carvacrol Allyl 4-Oxobutanoate128.8 ± 1.958.2
Thymol Crotyl 4-Oxobutanoate102.3 ± 1.872.8

Antioxidant Activity

The compound's ability to act as an antioxidant has also been explored, with preliminary studies suggesting that it may scavenge free radicals and reduce oxidative stress in biological systems.

Anti-inflammatory Properties

Studies have demonstrated that related compounds exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The potential for this compound to modulate inflammatory pathways warrants further investigation .

Case Studies

  • Tyrosinase Inhibition : A study evaluated the inhibitory activity of various derivatives of 4-oxobutanoic acids against mushroom tyrosinase, revealing structure-dependent activity where certain alkyl derivatives exhibited enhanced inhibition compared to their parent compounds .
  • Anti-inflammatory Activity : Research on substituted derivatives indicated significant anti-inflammatory effects, suggesting that modifications to the mesitylamino group could enhance therapeutic efficacy .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of allyl (δ5.85.2δ \sim5.8–5.2 ppm) and mesityl (δ6.86.6δ \sim6.8–6.6 ppm) protons, while carbonyl signals (δ170175δ \sim170–175 ppm) validate the oxobutanoic acid backbone .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity (>95%) and monitor degradation products .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular weight confirmation (e.g., calculated [M+H]+^+ = 305.16 g/mol) .

How can researchers address low yields during the amide bond formation step in the synthesis?

Advanced
Low yields often arise from:

  • Competitive hydrolysis : Minimize water content by using anhydrous solvents and molecular sieves .
  • Steric hindrance : Replace bulky coupling agents with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .
  • Reaction monitoring : Use TLC or in-situ IR to track intermediate formation and adjust stoichiometry dynamically .

What strategies resolve contradictions in reported biological activity data (e.g., IC50_{50}50​ variability) for this compound?

Advanced
Discrepancies may stem from:

  • Cell line specificity : Activity in MCF-7 breast cancer cells (IC50_{50} = 25 µM) vs. non-responsive lines requires validation via transcriptomic profiling of target receptors.
  • Assay conditions : Standardize protocols for ATP levels, pH, and serum content to reduce variability .
  • Metabolic stability : Evaluate half-life in cell culture media to distinguish intrinsic activity from degradation artifacts .

What is the role of the allylamino and mesitylamino groups in modulating the compound’s reactivity?

Q. Basic

  • Allylamino : Enhances nucleophilic reactivity for downstream modifications (e.g., Michael additions) due to electron-rich alkene bonds .
  • Mesitylamino : Provides steric bulk, reducing undesired intermolecular interactions and improving solubility in non-polar solvents .

What methodologies enable selective modification of functional groups for structure-activity relationship (SAR) studies?

Q. Advanced

  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the allylamino group during mesitylamino modifications .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) on the allyl moiety introduces bioorthogonal tags without affecting the oxobutanoic acid core .
  • Enzymatic resolution : Lipases or esterases achieve enantiomeric purity (>99% ee) for chiral center analysis .

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